Desaspidin

Description

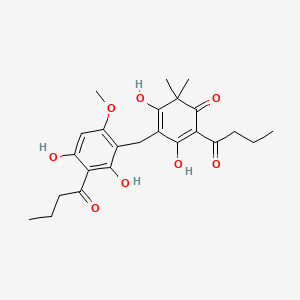

Structure

3D Structure

Properties

CAS No. |

60842-45-7 |

|---|---|

Molecular Formula |

C24H30O8 |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

2-butanoyl-4-[(3-butanoyl-2,4-dihydroxy-6-methoxyphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |

InChI |

InChI=1S/C24H30O8/c1-6-8-14(25)18-16(27)11-17(32-5)12(20(18)28)10-13-21(29)19(15(26)9-7-2)23(31)24(3,4)22(13)30/h11,27-30H,6-10H2,1-5H3 |

InChI Key |

XDIZFCKCCMUFFG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=C(C(=C(C=C1O)OC)CC2=C(C(C(=O)C(=C2O)C(=O)CCC)(C)C)O)O |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies for Desaspidin and Its Analogs

Natural Sources and Extraction Approaches

Desaspidin (B93345) is predominantly found in ferns, particularly those belonging to the genus Dryopteris. Species such as Dryopteris austriaca, Dryopteris cristata, and Dryopteris arguta have been reported as natural sources of this compound. nih.govwikipedia.org Other Dryopteris species, including Dryopteris campyloptera, Dryopteris dilatata, and Dryopteris expansa, have also been noted to contain this compound or related phloroglucinol (B13840) derivatives. wikidata.org Filixic acid, a related compound, has been isolated from Dryopteris filix-mas. wikipedia.org

The extraction of this compound and its analogs from the rhizomes of these ferns typically involves methods aimed at isolating lipophilic compounds. Traditional approaches often utilize organic solvents. For instance, extraction with peroxide-free ether at room temperature has been described for obtaining brown-green extracts of oily consistency from Dryopteris rhizomes. cdnsciencepub.com Sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate (B1210297), and methanol, is also a common strategy to fractionate compounds based on their solubility. nih.gov Methanol extraction at room temperature has been used, followed by concentration under reduced pressure and sequential partitioning with solvents like hexane (B92381), ethyl acetate, and butanol. google.com

Modern extraction techniques are increasingly being employed to improve efficiency and reduce solvent usage. These include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized liquid extraction (PLE). frontiersin.orgscielo.brijisrt.com While these techniques are discussed generally for the extraction of bioactive compounds like flavonoids and natural dyes, their principles are applicable to the extraction of phloroglucinol derivatives like this compound, which are also considered natural products. Solvent extraction using organic solvents such as acetone, petroleum ether, chloroform (B151607), and ethanol (B145695) is generally considered more efficient than aqueous methods for natural dyes, requiring lower temperatures and less water. ijcmas.com

Chromatographic Separation Techniques for Purification

Following extraction, chromatographic techniques are crucial for purifying this compound from complex mixtures containing other plant metabolites. Various chromatographic methods have been applied for the separation of this compound and its analogs.

Column chromatography is a widely used technique. Silica gel column chromatography with solvent gradients of hexane-chloroform or hexane-dichloromethane-methanol has been employed to fractionate extracts containing phloroglucinol derivatives. nih.govgoogle.com Preparative high-performance liquid chromatography (HPLC) is a powerful technique for obtaining highly pure compounds. Reverse phase (RP) HPLC methods using mobile phases containing acetonitrile, water, and an acid (like phosphoric acid or formic acid for MS compatibility) are suitable for the analysis and preparative separation of this compound and its analogs like this compound BB. sielc.comsielc.com Macroporous resin column chromatography has also been developed for the preparative separation and enrichment of compounds like aspidin (B1208479) BB from Dryopteris extracts. researchgate.net

Thin-layer chromatography (TLC) is often used for monitoring separation and analyzing fractions during the isolation process. Paper chromatography on buffered and formamide-impregnated papers with eluents like mixtures of benzene (B151609) and hexane or cyclohexane (B81311) and chloroform has been used to separate phloroglucinol derivatives and determine their R-values. scispace.com The detection of these compounds on chromatograms can be achieved using reagents like tetrazotized di-o-anisidine ("fast blue salt B"), which produces characteristic colored spots (e.g., orange-red for this compound). cdnsciencepub.comscispace.com

Advanced Spectroscopic Methods in Structural Determination

Spectroscopic methods are indispensable for determining the chemical structure of isolated compounds like this compound and confirming the structures of its analogs.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D (¹H NMR, ¹³C NMR) and 2D experiments, is a primary tool for structural elucidation. emerypharma.com By analyzing chemical shifts, multiplicities, coupling constants, and integration in ¹H NMR spectra, and correlating signals in 2D NMR experiments (such as COSY, HMQC, HMBC), the connectivity of atoms and the arrangement of functional groups within the this compound molecule can be determined. emerypharma.comacs.org NMR spectroscopy has been used to confirm the identity of isolated phloroglucinol derivatives by comparison with known spectral data. mdpi.comresearchgate.net

Mass spectrometry (MS), particularly techniques like electron ionization mass spectrometry (EI-MS) and electrospray ionization mass spectrometry (ESI-MS), provides crucial information about the molecular weight and fragmentation pattern of the compound. researchgate.net This information helps in confirming the molecular formula and provides insights into the substructures present. Fast-atom-bombardment mass spectra have been used to obtain molecular weight and sequential structural data for phloroglucinol derivatives from Dryopteris ferns. researchgate.net LC-MS is a hyphenated technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the identification of individual components. researchgate.netmdpi.com

Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule, such as hydroxyl, carbonyl, and aromatic groups, based on characteristic absorption frequencies. researchgate.net UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and can be helpful in the identification of compounds with chromophores. mdpi.com

This compound is a naturally occurring acylphloroglucinol derivative primarily found in ferns of the genus Dryopteris, particularly Dryopteris filix-mas (male fern). kiran.nic.inbioone.orgresearchgate.net It is one of several phloroglucinol compounds present in the rhizomes and petiolar bases of these ferns. bioone.org Research into this compound has included investigations into its biosynthesis, aiming to understand how this compound is produced in nature.

Biosynthetic Pathways and Precursors Research

Investigation of Natural Biogenesis

Studies on the natural biogenesis of Desaspidin (B93345) and related acylphloroglucinols in Dryopteris have explored the origins of their core structure and acyl side chains. The phloroglucinol (B13840) moiety is believed to be derived from the acetate (B1210297) pathway, specifically through the cyclization of polyketide precursors. sci-hub.se The acyl side chains are likely introduced through the esterification of the phloroglucinol ring with activated fatty acids (acyl-CoA derivatives). nih.gov

Research has indicated that various phloroglucinol derivatives exist as mixtures of homologues with different acyl chain lengths, such as butyryl (B), propionyl (P), and acetyl (A) homologues, in Dryopteris filix-mas. cdnsciencepub.com This suggests flexibility in the types of fatty acids incorporated during biosynthesis. The presence of compounds like aspidinol (B1216749), margaspidin, and phloraspin in Dryopteris species has led researchers to consider them as putative biosynthetic intermediates in the pathway leading to more complex acylphloroglucinols like this compound and para-aspidin. bioone.org

While some studies have assumed a non-enzymatic biosynthesis for certain acylphloroglucinol-derived meroterpenoids found in Dryopteris crassirhizoma, the specific biogenesis of this compound itself is generally understood to involve enzymatic steps, particularly in the formation of the polyketide precursor and the subsequent acylation and methylation reactions. researchgate.netnih.govrsc.org

Enzymatic Mechanisms and Biosynthetic Intermediates

The enzymatic mechanisms involved in this compound biosynthesis are thought to include polyketide synthases (PKS) for the formation of the phloroglucinol ring from acetate units. Following the formation of the core structure, enzymes such as acyltransferases would be responsible for attaching the specific acyl groups (e.g., butyryl, propionyl, acetyl) to the phloroglucinol ring. nih.gov Methyltransferases are also likely involved in the methylation of hydroxyl groups on the phloroglucinol core, a characteristic feature of this compound.

Putative intermediates in the biosynthesis of this compound include simpler acylated phloroglucinols. For instance, compounds like aspidinol and margaspidin, which are also found in Dryopteris, are considered potential precursors. bioone.org The conversion of these simpler structures into the more complex this compound likely involves further acylation, methylation, and potentially dimerization or other modifications. sekj.org

Biomimetic synthesis studies of related acylphloroglucinol meroterpenoids from Dryopteris crassirhizoma, inspired by proposed biosynthetic pathways, have successfully replicated the formation of these compounds through reactions like Michael addition, which could mirror enzymatic processes in the plant. rsc.orgrsc.org

Research into the genetic and enzymatic machinery specifically responsible for this compound biosynthesis is ongoing, with studies focusing on identifying the genes and enzymes involved in the polyketide pathway and subsequent modification steps in Dryopteris species. researchgate.net

Chemical Modifications, Derivatives, and Analogs Research

Synthesis of Desaspidin (B93345) Derivatives and Structural Variants

The synthesis of this compound derivatives and structural variants often involves modifying the core phloroglucinol (B13840) structure and its attached acyl chains. Natural sources, such as Dryopteris ferns, have yielded various phloroglucinol derivatives, including those structurally related to this compound, like ortho-desaspidin AA, ortho-desaspidin PA, and ortho-desaspidin BA. researchgate.netnih.gov Methylene-bis-desaspidinol, another related compound, has been synthesized and also found to occur naturally. scispace.com Synthetic approaches to phloroglucinol compounds, including those structurally similar to this compound, have been explored using various strategies, such as Friedel-Crafts acylation and biomimetic reactions. anu.edu.au These synthetic efforts aim to create novel compounds or to provide access to naturally occurring variants for further study.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of this compound and its analogs relates to their biological effects. gardp.orgwikipedia.orgcollaborativedrug.com By systematically altering specific parts of the molecule and evaluating the resulting activity, researchers can identify the key structural features responsible for a particular biological response. gardp.orgcollaborativedrug.com Studies on phloroglucinol derivatives, including those structurally related to this compound, have investigated their activity against various biological targets, such as fungi and parasites. researchgate.netnih.govresearchgate.netmdpi.comresearchgate.net For instance, investigations into the antischistosomal activity of phloroglucinols, including aspidin (B1208479), this compound, flavaspidic acid, and methylene-bis-aspidinol, have provided insights into the structural requirements for this activity. researchgate.netmdpi.com These studies compare the potency of different derivatives to deduce the influence of specific functional groups or structural motifs.

Pharmacomodulation Strategies and Design Principles

Pharmacomodulation strategies for this compound and its analogs involve the deliberate design of new compounds with altered pharmacological properties. This can include improving potency, selectivity, or other desirable characteristics. The design principles are often guided by the findings from SAR studies. gardp.orgcollaborativedrug.com By understanding which parts of the molecule are crucial for activity, chemists can design modifications to enhance these interactions or reduce undesirable ones. While specific detailed pharmacomodulation strategies solely focused on this compound were not extensively detailed in the search results, research on related phloroglucinol derivatives provides general principles. For example, studies on antifungal phloroglucinols from Dryopteris fragrans have shown that structural modifications can lead to compounds with improved inhibitory activity against plant pathogens like Fusarium. researchgate.netnih.gov The introduction of active groups or modifications to the acyl chains and the phloroglucinol core are common strategies in designing analogs with potentially enhanced biological profiles. anu.edu.auresearchgate.net The goal is to create compounds with optimized interactions with their biological targets, leading to improved efficacy or reduced off-target effects.

Molecular and Cellular Mechanism of Action Studies

Energy Metabolism Interrogation

Desaspidin (B93345) is known to interfere with the processes by which cells convert energy, specifically targeting photophosphorylation in chloroplasts and oxidative phosphorylation in mitochondria. nih.govnih.govwikipedia.orgwikipedia.org

Uncoupling of Photophosphorylation in Chloroplast Systems

This compound acts as a nonspecific uncoupler of photophosphorylation in chloroplasts. nih.govnih.govoup.com This means it disrupts the coupling between the electron transport chain and the synthesis of ATP, allowing electron transport to continue without the efficient production of ATP. wikipedia.org This uncoupling action has been demonstrated in various systems, including those where photophosphorylation is induced by TPN⁺, ferricyanide, or DPIP. nih.govnih.govoup.com

Differential Effects on Cyclic versus Non-Cyclic Electron Flow

Early studies suggested that this compound might exhibit differential effects on cyclic and non-cyclic photophosphorylation. However, contrasting results have been reported. Some research indicated that this compound strongly inhibited cyclic photophosphorylation catalyzed by phenazine (B1670421) methosulfate (PMS) under both aerobic and anaerobic conditions at low concentrations (e.g., 5 x 10⁻⁷ M). core.ac.uk At this same concentration, non-cyclic photophosphorylation coupled to the reduction of NADP by ascorbate-DPIP was also inhibited, with the degree of inhibition being similar to that observed for cyclic photophosphorylation. core.ac.uk

Conversely, other findings suggested that sensitivity to low concentrations of this compound (5 x 10⁻⁷ M) sharply differentiated photophosphorylation associated with the photooxidation of water (a component of non-cyclic electron flow) from other types of photophosphorylation. nih.gov In these instances, photophosphorylation coupled with the reduction of NADP by ascorbate-dichlorophenol indophenol (B113434) was consistently inhibited, while photophosphorylation coupled with the photooxidation of water showed little to no inhibition at the same concentration. nih.gov

Further complicating the picture, some experiments indicated that a concentration of 5 x 10⁻⁶ M this compound inhibited cyclic photophosphorylation by 97% and non-cyclic photophosphorylation by 74%. core.ac.uk These varied findings highlight the complexity of this compound's effects on different modes of electron flow in photophosphorylation and suggest that experimental conditions, including the specific electron donors and acceptors used, may influence the observed outcomes.

Influence of Redox State on Uncoupling Activity

The effectiveness of this compound as an inhibitor has been shown to be dependent on the oxidation-reduction state of the system being investigated. nih.govnih.gov More reducing conditions tend to enhance the inhibitory effect of this compound, while more oxidizing conditions decrease its effectiveness. nih.govnih.gov This decrease in effectiveness under oxidizing conditions is attributed to a photooxidation process catalyzed by Photosystem I of chloroplasts. nih.govnih.govoup.com This photooxidation leads to the irreversible degradation of the this compound molecule, resulting in products with negligible activity in inhibiting electron transfer and photophosphorylation. scispace.com The presence of reducing agents, such as ascorbate (B8700270) + DPIP, can prevent this photooxidation, thereby preserving this compound's inhibitory activity. nih.govnih.govoup.com However, once photooxidation has occurred, the presence of reducing agents does not reverse the loss of effectiveness. nih.govnih.gov

Disruption of Oxidative Phosphorylation Pathways

Beyond its effects on chloroplasts, this compound has also been reported to act as a powerful uncoupler of oxidative phosphorylation. scispace.com Oxidative phosphorylation is the process in mitochondria where ATP is generated through the transfer of electrons. wikipedia.orgresearchgate.net Uncoupling in this context means that the proton gradient across the mitochondrial membrane, which is normally used by ATP synthase to produce ATP, is dissipated by this compound. wikipedia.org This dissipation allows electron transport and oxygen consumption to continue, but with reduced or abolished ATP synthesis. wikipedia.org Studies on energy metabolism in various biological systems, including rat liver homogenates, have noted the effects of this compound on oxidative phosphorylation. upenn.edu Disruption of mitochondrial function, including defective mitochondrial ATP synthesis via oxidative phosphorylation, can be caused by various factors, and uncoupling agents like this compound contribute to this disruption by dissipating the proton motive force. researchgate.netmdpi.com

Interactions with Electron Transport Chain Components

As an uncoupler, this compound's mechanism involves interfering with the link between electron transport and ATP synthesis. wikipedia.org While it doesn't directly block electron flow in the same way as some classical inhibitors of the electron transport chain, its presence affects the energy transduction process. wikipedia.org The electron transport chain in both chloroplasts (in photophosphorylation) and mitochondria (in oxidative phosphorylation) involves a series of protein complexes that transfer electrons and pump protons, creating an electrochemical gradient. savemyexams.comstudymind.co.ukebi.ac.uk this compound's action as a protonophore or by altering membrane properties disrupts this gradient. wikipedia.org Research has explored the interaction of this compound with components involved in electron transport and phosphorylation, particularly in photosynthetic systems. annualreviews.orgacs.org For instance, studies have investigated its influence on electron flow mediated by Photosystem I. annualreviews.orgacs.org The precise molecular interaction with specific electron transport chain components that leads to uncoupling is a key aspect of understanding its mechanism.

Enzyme and Protein Interaction Studies

Understanding this compound's mechanism also involves investigating its interactions with specific enzymes and proteins involved in energy metabolism. As an uncoupler, this compound is thought to interact with the machinery responsible for maintaining the proton gradient or the ATP synthesis itself. While the exact protein targets can vary depending on the system (chloroplasts or mitochondria), the general principle involves disrupting the coordinated function of proteins within the energy transduction pathways. wikipedia.orgwikipedia.org For example, studies on mitochondrial uncoupling proteins (UCPs) highlight how certain molecules can mediate proton leakage across the inner mitochondrial membrane, a function that uncouplers mimic or modulate. mdpi.comnih.govuliege.beplos.org Although this compound is a distinct chemical class from UCPs, its uncoupling activity suggests an interaction with the membrane or proteins that influences proton translocation. Research techniques such as pull-down assays and other protein-protein interaction studies could potentially be applied to identify specific protein targets of this compound, although specific detailed findings on this compound's direct protein binding partners in energy metabolism pathways were not extensively detailed in the provided search results. thermofisher.comnih.govisomorphiclabs.com However, the effect of this compound on the induction of millisecond delayed fluorescence mediated by Photosystem I-dependent proton pumping suggests an interaction that affects the dynamics of proton equilibration with sites on the oxygen-evolving enzyme complex, particularly at alkaline pH. nih.gov This indicates an influence on protein complexes involved in proton handling within the thylakoid membrane.

Identification of Molecular Targets

Studies have aimed to identify the specific molecules within cells that this compound interacts with. While comprehensive data on all potential targets is still emerging, some research has pointed towards its effects on enzymatic activities and cellular processes. For instance, this compound's impact on phosphorylation in chloroplasts suggests interaction with components of the photosynthetic machinery. wikipedia.orgnih.govberkeley.edunih.gov

Modulation of Specific Enzymatic Activities

This compound has been shown to modulate the activity of certain enzymes, particularly in the context of energy metabolism. Its effect as an uncoupler of photophosphorylation in chloroplasts highlights its ability to interfere with ATP synthesis. wikipedia.orgnih.govberkeley.edu This uncoupling action suggests an interaction with the mechanisms that link electron transport to phosphorylation. The effectiveness of this compound in inhibiting phosphorylation has been shown to depend on the oxidation-reduction state of the system being investigated, with more reducing conditions leading to greater inhibition. nih.gov It has been described as a nonspecific uncoupler of various types of photophosphorylation. nih.gov Differential effects of this compound on different types of photophosphorylation, such as those associated with the photooxidation of water versus cyclic photophosphorylation, have been observed, helping to delineate mechanistic aspects of these processes. berkeley.edunih.govcore.ac.uk

Cellular Process Modulation

Beyond direct molecular interactions, this compound influences broader cellular processes, affecting energy production, signaling, and cell fate.

Effects on Cellular Bioenergetics

A significant area of research has focused on this compound's impact on cellular bioenergetics, particularly its role as an uncoupler. Uncoupling agents disrupt the coupling between electron transport and ATP synthesis, affecting the cell's ability to produce energy through oxidative phosphorylation or photophosphorylation. This compound's activity as an uncoupler of photophosphorylation in chloroplasts is a well-documented effect. wikipedia.orgnih.govberkeley.edunih.gov This indicates its interference with the energy conversion processes in photosynthetic organisms. Studies have investigated its effects on different types of photophosphorylation, observing differential sensitivity. berkeley.edunih.govcore.ac.uk

Regulation of Cellular Signaling Pathways

The potential for this compound to influence cellular signaling pathways has also been explored. While specific detailed pathways modulated by this compound are still under investigation, its effects on enzymatic activities and cellular bioenergetics can indirectly impact signaling cascades that are sensitive to energy levels or the activity of target enzymes. Research on related compounds, such as other phloroglucinol (B13840) derivatives, has indicated potential interactions with signaling pathways. researchgate.net

Impact on Cellular Viability and Proliferation in Research Models

Studies using various research models have investigated this compound's impact on cellular viability and proliferation. These studies are crucial for understanding its potential biological activities, including antiparasitic effects. This compound, along with other phloroglucinol compounds, has shown activity against Schistosoma mansoni worms in in vitro studies, affecting their motor activity and potentially impacting egg production and survival. mdpi.commdpi.comunizulu.ac.za While the precise mechanisms underlying these effects on viability and proliferation in different cell types and organisms are still being elucidated, its interference with bioenergetics could contribute to these observed outcomes. nih.govberkeley.edunih.gov

Preclinical Biological Activity Research in Non Human Models

Antiparasitic Activity Research

Research into the antiparasitic activity of Desaspidin (B93345) has included both in vitro evaluations against parasitic organisms and investigations in non-human host models.

In vitro studies have demonstrated the activity of this compound against parasitic organisms, notably Schistosoma mansoni. Schistosoma mansoni is a trematode responsible for causing schistosomiasis. Studies have shown that phloroglucinol (B13840) derivatives, including this compound, isolated from Dryopteris species are known to be active against S. mansoni. mdpi.com this compound, at concentrations ranging from 25 to 100 µM, was among the most active derivatives tested, causing the death of adult worms. mdpi.com, nih.gov At a concentration range of 10 to 100 µM, this compound also showed decreased motor activity in adult S. mansoni worms without causing tegumental alterations. nih.gov Furthermore, incubation with this compound at concentrations of 10 and 100 µM inhibited both egg production and the development of eggs produced by adult worms when compared to negative controls. nih.gov These in vitro findings suggest a direct effect of this compound on the viability and reproductive capacity of Schistosoma mansoni adult worms. mdpi.com, nih.gov, core.ac.uk

While in vitro studies have shown promising antiparasitic activity for this compound against Schistosoma mansoni, specific detailed research findings on the anthelmintic effects of this compound in non-human host models were not available in the consulted literature. Research in this area often involves evaluating the compound's efficacy in infected animals by assessing parameters such as worm burden reduction or egg count reduction.

In vitro Studies against Parasitic Organisms (e.g., Schistosoma mansoni)

Antifungal Activity Research

Investigations into the antifungal activity of this compound have included in vitro studies against phytopathogenic fungi and explorations into its potential mechanisms of action and in vivo efficacy in plant disease models.

While phloroglucinol derivatives from Dryopteris species have been studied for their antifungal properties, including against Fusarium species researchgate.net, specific detailed in vitro inhibition studies focusing solely on this compound's activity against phytopathogenic fungi such as Fusarium species were not available in the consulted literature. Studies have reported on the antifungal activity of other phloroglucinol derivatives or plant extracts containing these compounds against Fusarium species. researchgate.net, scielo.org.mx, mdpi.com, core.ac.uk

Mechanistic studies investigating the antifungal action of this compound, specifically concerning mechanisms such as the inhibition of iron ion uptake or heme depletion, were not available in the consulted literature. Research on the mechanisms of action of other phloroglucinol derivatives, such as aspidinol (B1216749) B, has suggested effects on iron ion uptake and heme depletion in fungi. researchgate.net, researcher.life General mechanisms of antifungal agents often involve targeting essential fungal processes like ergosterol (B1671047) synthesis or cell wall integrity. frontiersin.org, nih.gov, nih.gov

Mechanistic Insights into Antifungal Action (e.g., Iron Ion Uptake, Heme Depletion)

Other Investigational Biological Activities

This compound, a phloroglucinol derivative, has been the subject of preclinical investigations exploring a range of biological activities beyond its historical use as an anthelmintic. These studies, primarily conducted in non-human models, have delved into its potential in areas such as antibacterial effects, modulation of anti-inflammatory pathways, and broader activities within the context of meroterpenoid research.

Exploration of Antibacterial Potential

Research has explored the antibacterial potential of this compound and related phloroglucinol derivatives. Some studies on extracts containing phloroglucinol derivatives, such as those from Dryopteris fragrans, have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) in a mouse model of septicemic infection. researchgate.net While this specific study focuses on aspidinol, another phloroglucinol derivative found in Dryopteris species, it highlights the potential of this class of compounds, including this compound, for antibacterial applications. researchgate.net Flavaspidic acid AB, another phloroglucinol derivative isolated from Dryopteris crassirhizoma, has also been shown to exhibit antibacterial activity. nih.govebi.ac.uk The mechanism of action for some antimicrobial peptides, which can include membrane permeabilization, is a subject of ongoing research and could potentially offer insights into the activity of other compounds with antibacterial effects. frontiersin.orgpeerj.com

Research into Anti-inflammatory Pathways

Investigations have also touched upon the potential of this compound to influence anti-inflammatory pathways in non-human models. The broader class of meroterpenoids, to which this compound belongs, has been noted for possessing inhibitory activity against the expression of inflammatory mediators such as nitric oxide and TNF-α. researchgate.netnih.gov Research into anti-inflammatory compounds often involves assessing their impact on various signaling pathways, including NF-κB, JAK-STAT, and MAPK, which are key regulators of the inflammatory response. mdpi.com Animal models, such as mice, are commonly used to study inflammation and evaluate the anti-inflammatory activity of compounds by examining their effect on inflammatory symptoms. mdpi.comnih.govucl.ac.uk While direct, detailed research specifically on this compound's interaction with these pathways in non-human models is not extensively detailed in the provided information, the known activities of related meroterpenoids and the methodologies used in anti-inflammatory research in non-human models suggest this as an area of potential investigation for this compound.

Broader Spectrum Activities within Meroterpenoid Research Contexts

Within the broader context of meroterpenoid research, compounds from this class, including those structurally related to this compound, have demonstrated a wide spectrum of biological activities in non-human models. Meroterpenoids are a diverse group of natural products found in various organisms, and their structural diversity contributes to a broad range of biological actions. researchgate.netnih.gov These activities have been reported to include anti-cholinesterase, COX-2 inhibitory, anti-leishmanial, anti-diabetic, anti-oxidative, anti-inflammatory, anti-neoplastic, antibacterial, antimalarial, antiviral, anti-obesity, and insecticidal effects. researchgate.netnih.gov Some meroterpenoids have also shown renal protective, cardioprotective, and neuroprotective activities. researchgate.net The study of these compounds often involves isolating them from natural sources and evaluating their effects in various in vitro and in vivo non-human models to understand their potential therapeutic applications. researchgate.netuni-halle.deresearchgate.net

Advanced Methodologies in Desaspidin Research

Quantitative and Qualitative Research Methodologies

Quantitative and qualitative research represent distinct but often complementary approaches to scientific inquiry. Quantitative research focuses on collecting and analyzing numerical data to identify patterns, test relationships, and generalize findings. uta.eduscribbr.comnu.edu Methodologies include experiments, structured observations, and surveys with closed-ended questions, allowing for statistical analysis and the establishment of generalizable facts. uta.eduscribbr.com Qualitative research, conversely, explores concepts, thoughts, and experiences using non-numerical data such as interviews, open-ended observations, and textual analysis. scribbr.comnu.edu This approach provides in-depth insights into complex phenomena that are not easily quantifiable. scribbr.comnu.edu

In the context of Desaspidin (B93345) research, quantitative methodologies are crucial for measuring its effects on biological systems, determining potency (e.g., IC50 or LC50 values), and analyzing dose-response relationships. mdpi.commdpi.com For instance, studies evaluating the schistosomicidal activity of this compound quantify worm mortality or reduction in motor activity at different concentrations. mdpi.comresearchgate.net Qualitative approaches, while less commonly highlighted in the provided search results concerning the chemical analysis and biological activity of this compound itself, could potentially be applied to understand broader contexts, such as traditional uses of plants containing this compound or perceptions of its effects in ethnobotanical studies. However, the provided results primarily emphasize quantitative outcomes related to its biological activity.

Spectroscopic and Chromatographic Techniques for Compound Analysis

Spectroscopic and chromatographic techniques are indispensable tools for the identification, separation, and characterization of this compound from natural sources or synthetic preparations, as well as for analyzing its purity and metabolites. Chromatography is a separation process that divides a mixture into its individual components based on their differential partitioning between a stationary phase and a mobile phase. researchgate.net Various chromatographic methods exist, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC), each suited for different types of compounds based on their volatility, polarity, and thermal stability. researchgate.netmdpi.comsmithers.com

Spectroscopy involves the interaction of electromagnetic radiation with a substance to obtain information about its structure and composition. mdpi.comfiveable.me Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are often coupled with chromatographic methods (e.g., LC-MS, GC-MS) to provide powerful hyphenated techniques for comprehensive analysis. smithers.comfiveable.meijrpc.com These combined approaches allow for the separation of complex mixtures followed by the identification and structural elucidation of individual components like this compound based on their unique spectral fingerprints and mass-to-charge ratios. smithers.comijrpc.com For example, LC-MS can be used to identify this compound and its potential metabolites in biological samples or plant extracts.

Transcriptomic and Proteomic Analyses for Mechanistic Elucidation

Transcriptomic and proteomic analyses are high-throughput "omics" approaches used to investigate the molecular mechanisms underlying the biological effects of compounds like this compound. mdpi.comnih.govmdpi.com Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism or in a specific cell population under certain conditions. mdpi.com Techniques like RNA sequencing (RNA-Seq) can identify differentially expressed genes (DEGs) in response to treatment with this compound, providing insights into affected cellular pathways and processes. mdpi.commdpi.comnih.gov

Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. mdpi.com Mass spectrometry-based proteomic methodologies are commonly used to identify and quantify differentially expressed proteins (DEPs). mdpi.comnih.gov

By integrating transcriptomic and proteomic data, researchers can gain a more comprehensive understanding of how this compound affects gene expression and protein abundance, helping to elucidate its mechanism of action at a molecular level. mdpi.comnih.govfrontiersin.org While transcriptomic and proteomic data may not always show a perfect correlation, their combined analysis can reveal key pathways and potential protein targets involved in the biological response to this compound. nih.govmdpi.com For example, these techniques could be used to investigate how this compound impacts the expression of genes and proteins involved in parasite viability or other relevant biological processes.

Development and Optimization of in vitro Assay Systems

The development and optimization of in vitro assay systems are fundamental to studying the biological activity of compounds like this compound. In vitro assays are conducted outside of a living organism, typically using cells, tissues, or isolated enzymes. mdpi.commdpi.comresearchgate.net These systems allow researchers to evaluate the direct effects of this compound on specific biological targets or processes in a controlled environment.

For this compound, which has shown activity against Schistosoma mansoni, in vitro assays are crucial for assessing its schistosomicidal effects. mdpi.commdpi.comresearchgate.net Standard in vitro assays for evaluating schistosomicidal activity often involve incubating adult worms with different concentrations of the compound and monitoring parameters such as worm viability, motility, and morphological changes using microscopy. mdpi.com While microscopy is considered a gold standard, the development of more automated and high-throughput in vitro assay systems is an ongoing effort to facilitate the screening of large numbers of compounds. mdpi.com

Other in vitro assays relevant to this compound research could include enzyme inhibition assays if a specific enzymatic target is suspected, or cell-based assays to evaluate cytotoxicity or other cellular effects on relevant cell lines. researchgate.netphorteeducacional.com.br Optimization of these assay systems is essential to ensure their sensitivity, reproducibility, and relevance to the biological question being addressed. This involves determining optimal incubation times, compound concentrations, cell densities, and detection methods.

Utilization of Non-Human in vivo Preclinical Models

Non-human in vivo preclinical models are utilized to evaluate the efficacy and understand the biological activity of compounds like this compound within a living system before potential testing in humans. nih.govfrontiersin.org These models, often rodents such as mice and rats, are chosen due to their physiological similarities to humans, ease of handling, and available genetic resources. nih.gov

Future Research Directions and Preclinical Translational Potential

Identification of Novel Molecular Targets for Therapeutic Intervention

Research into desaspidin's mechanism of action suggests potential interactions with biological pathways, particularly those involving energy metabolism like oxidative phosphorylation. researchgate.net Studies on related phloroglucinol (B13840) derivatives from Dryopteris species have indicated that their schistosomicidal effects might be linked to the inhibition of the oxidative phosphorylation pathway in Schistosoma mansoni. researchgate.net While This compound (B93345) itself has shown effectiveness against worms in vitro, inducing different morphological effects compared to other derivatives, its precise molecular targets in various biological systems warrant further investigation. researchgate.netmdpi.com Identifying these novel targets is crucial for understanding its therapeutic potential beyond its known anthelmintic activity and exploring its application in other disease areas. This could involve using techniques such as proteomics and genomics to elucidate the proteins and genes modulated by this compound exposure. researchgate.net

Optimization Strategies for Lead Compounds in Preclinical Development

This compound and its derivatives have demonstrated biological activity, positioning them as potential lead compounds for drug development. mdpi.comresearchgate.net Optimization strategies in preclinical development aim to enhance the desirable properties of these lead compounds, including potency, selectivity, and pharmacokinetic characteristics, while minimizing potential liabilities. hilarispublisher.comdanaher.comcreative-biostructure.comnih.gov This iterative process involves structural modifications guided by structure-activity relationship (SAR) studies. hilarispublisher.com The goal is to refine the lead molecules into candidates suitable for extensive testing in laboratory models and animals to assess their efficacy and properties. hilarispublisher.comdanaher.comcreative-biostructure.com Computational methods such as pharmacophore studies, molecular dynamics, QSAR, and molecular docking can play a significant role in this optimization phase. danaher.com The success of this stage is critical for increasing the likelihood of a compound progressing to clinical trials. hilarispublisher.comcreative-biostructure.combiobide.com

Advancements in Synthetic Biology for Sustainable Production

The production of natural products, including compounds like this compound, can face limitations related to low yields from natural sources and the environmental impact and cost of chemical synthesis. frontiersin.orgbiotechrep.ir Advancements in synthetic biology offer promising avenues for the sustainable production of such bioactive compounds. frontiersin.orgnih.govnih.gov This involves engineering microorganisms, such as yeast or bacteria, or even plants, to produce these compounds through designed biosynthetic pathways. nih.govnih.govhudsonlabautomation.com Synthetic biology tools and techniques allow for the discovery, optimization, and production of bioactive molecules in heterologous hosts. nih.gov This approach can potentially lead to higher yields, more consistent production, and a reduced environmental footprint compared to traditional extraction or synthesis methods. frontiersin.orgbiotechrep.ir Integrating omics technologies and machine learning can further optimize these engineered systems for enhanced productivity. frontiersin.org

Integration with Omics Technologies for Comprehensive Understanding

Integrating various omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of this compound's effects at a systems level. alliedacademies.orgmaastrichtuniversity.nlresearchgate.netnih.govnih.gov By analyzing changes in genes, RNA molecules, proteins, and metabolites in response to this compound exposure, researchers can gain deeper insights into its mechanisms of action, identify downstream effects, and potentially uncover biomarkers of response or resistance. alliedacademies.orgnih.gov This multi-omics approach helps to connect molecular information to phenotypic observations, offering a holistic view of the biological processes influenced by the compound. alliedacademies.orgnih.govnih.gov Such integrated analyses can facilitate the identification of candidate genes, regulatory networks, and metabolic pathways associated with its activity. alliedacademies.org

Addressing Current Research Gaps and Challenges

Despite existing research, several gaps and challenges remain in the full understanding and potential therapeutic application of this compound. A key challenge is the complete elucidation of its specific molecular targets and detailed mechanisms of action in various biological contexts, particularly in mammalian systems relevant to potential therapeutic uses. While its effects on phosphorylation have been noted, the full spectrum of its cellular interactions requires further investigation. berkeley.edunih.govnih.govnih.gov Another challenge lies in optimizing this compound and its derivatives to improve their pharmacological properties for preclinical and potentially clinical development. hilarispublisher.comdanaher.comcreative-biostructure.com This includes addressing aspects like potency, selectivity, bioavailability, and metabolic stability. Furthermore, developing scalable and sustainable production methods through synthetic biology requires overcoming bottlenecks in engineered biological systems to achieve high titers, rates, and yields. frontiersin.orgnih.gov Bridging the gap between in vitro findings and in vivo efficacy and safety in relevant disease models is also a critical step. danaher.comcreative-biostructure.com Future research needs to focus on targeted studies utilizing advanced techniques to fill these knowledge gaps and facilitate the translational potential of this compound.

Q & A

Q. What experimental methodologies are recommended to investigate Desaspidin's inhibitory effects on ATP synthesis?

To study this compound's impact on ATP synthesis, use a cell-free photophosphorylation system (e.g., Anacystis extracts) and measure ATP production under controlled light and substrate conditions. Employ concentration-response experiments (e.g., 10⁻⁷–2×10⁻⁵ M this compound) with parallel controls for cofactors like Menadion or PMS. Quantify ATP levels using luciferase assays or HPLC, and validate results with triplicate trials to account for variability. Include oxygen tension as a variable, as this compound's degradation under aerobic conditions may alter inhibitory efficacy .

Q. How can researchers standardize the assessment of this compound's purity and structural integrity in experimental settings?

Characterize this compound using a combination of analytical techniques:

- Chromatography : HPLC or TLC with UV detection to confirm purity.

- Spectroscopy : NMR (¹H/¹³C) and MS for structural validation.

- Thermal Analysis : DSC to verify melting points and stability. Cross-reference data with published spectral libraries and report deviations in supplementary materials. For novel derivatives, provide full synthetic pathways and crystallographic data (if available) .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound's reported inhibitory effects across different photophosphorylation systems?

Contradictory results (e.g., aerobic vs. anaerobic inhibition) may arise from methodological differences. To address this:

- Conduct comparative studies using identical protocols across systems (e.g., Anacystis vs. spinach chloroplasts).

- Control for oxygen levels rigorously (e.g., nitrogen-purged environments for anaerobic conditions).

- Perform kinetic analyses to differentiate between reversible binding and irreversible degradation of this compound.

- Use meta-analyses to identify trends in inhibition thresholds across published datasets .

Q. What strategies are effective for isolating this compound's primary molecular targets in photosynthetic pathways?

Combine affinity chromatography with radiolabeled this compound (e.g., ¹⁴C tagging) to identify binding partners in chloroplast membranes. Validate targets via:

Q. How can researchers design studies to address conflicting data on this compound's role in RNA synthesis during developmental processes?

Conflicting RNA labeling data (e.g., in Grille embryos) may reflect stage-specific or methodological variability. To clarify:

- Synchronize developmental stages rigorously (e.g., temperature-controlled incubation).

- Use pulse-chase experiments with ¹⁴C-uridine to track RNA synthesis dynamics.

- Compare RNA extraction protocols (e.g., SDS-phenol vs. column-based kits) for yield biases.

- Apply transcriptomics (RNA-seq) to quantify rRNA and mRNA pools independently, reducing reliance on radioactive labeling .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound-related photophosphorylation experiments?

- Document light intensity (µmol photons/m²/s) and wavelength ranges (e.g., 680 nm for PSII activation).

- Standardize reaction buffers (pH, ion composition) and pre-incubation times.

- Share raw data (e.g., ATP quantification curves) and analysis scripts via repositories like Zenodo.

- Reference positive/negative controls (e.g., DCMU for PSII inhibition) in all trials .

Q. How can systematic reviews address gaps in this compound's mechanism of action across disparate studies?

Follow PRISMA guidelines to:

- Define inclusion criteria (e.g., in vitro studies with ATP quantification).

- Extract data on inhibitory IC₅₀ values, assay conditions, and model systems.

- Use GRADE criteria to evaluate evidence quality and heterogeneity.

- Highlight understudied areas (e.g., interactions with alternative quinones) for future research .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing this compound's dose-response curves in ATP inhibition studies?

- Fit data to nonlinear regression models (e.g., log[inhibitor] vs. response in GraphPad Prism).

- Calculate IC₅₀ values with 95% confidence intervals and compare via ANOVA across experimental groups.

- Apply Hill slope analysis to infer cooperativity in binding interactions.

- Use Bland-Altman plots to assess inter-assay variability .

Q. How should researchers contextualize this compound's ecological relevance beyond laboratory settings?

Conduct field studies to measure this compound persistence in natural water systems using LC-MS/MS. Pair with microcosm experiments to assess impacts on aquatic phototrophs (e.g., algal biomass, oxygen production). Compare degradation rates under UV exposure vs. microbial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.